![molecular formula C16H15BrO B13348900 1-Bromo-6-(tert-butyl)dibenzo[b,d]furan](/img/structure/B13348900.png)
1-Bromo-6-(tert-butyl)dibenzo[b,d]furan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-6-(tert-butyl)dibenzo[b,d]furan is an organic compound that belongs to the dibenzofuran family Dibenzofurans are heterocyclic aromatic compounds consisting of two benzene rings fused to a central furan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-6-(tert-butyl)dibenzo[b,d]furan typically involves the bromination of 6-(tert-butyl)dibenzo[b,d]furan. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination reaction but may use continuous flow reactors to improve efficiency and yield. The choice of solvent and catalyst may also be optimized for industrial-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-6-(tert-butyl)dibenzo[b,d]furan undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Products with various substituents replacing the bromine atom.
Oxidation: Products with additional oxygen-containing functional groups.
Reduction: Hydrogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1-Bromo-6-(tert-butyl)dibenzo[b,d]furan has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Wirkmechanismus
The mechanism of action of 1-Bromo-6-(tert-butyl)dibenzo[b,d]furan depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and tert-butyl group can influence its binding affinity and selectivity. In materials science, its electronic properties are exploited to enhance the performance of devices like OLEDs.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibenzofuran: The parent compound without the bromine and tert-butyl substituents.
1-Bromo-8-(tert-butyl)dibenzo[b,d]furan: A positional isomer with the bromine atom at the 8-position.
4-Bromo-6-(tert-butyl)dibenzo[b,d]furan: Another isomer with the bromine atom at the 4-position.
Uniqueness
1-Bromo-6-(tert-butyl)dibenzo[b,d]furan is unique due to the specific positioning of the bromine and tert-butyl groups, which can significantly influence its chemical reactivity and physical properties. This makes it a valuable compound for targeted applications in research and industry.
Eigenschaften
Molekularformel |
C16H15BrO |
|---|---|
Molekulargewicht |
303.19 g/mol |
IUPAC-Name |
1-bromo-6-tert-butyldibenzofuran |
InChI |
InChI=1S/C16H15BrO/c1-16(2,3)11-7-4-6-10-14-12(17)8-5-9-13(14)18-15(10)11/h4-9H,1-3H3 |
InChI-Schlüssel |
OEDBBQNDEXXILI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=CC2=C1OC3=C2C(=CC=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



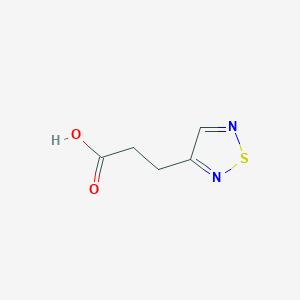
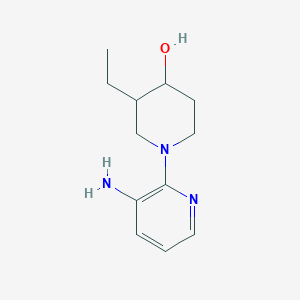
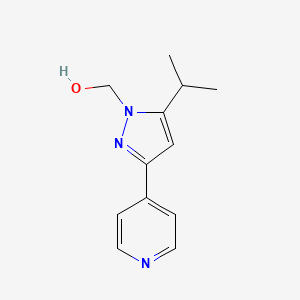

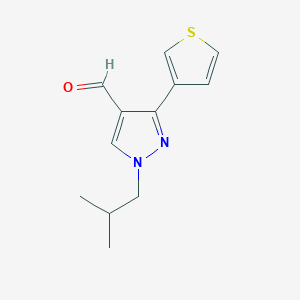

![6-Fluorodibenzo[b,d]furan-4-yl trifluoromethanesulfonate](/img/structure/B13348884.png)
![1-Oxaspiro[3.3]heptan-6-ylmethanol](/img/structure/B13348887.png)
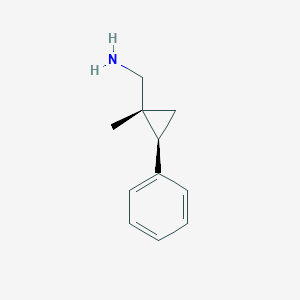
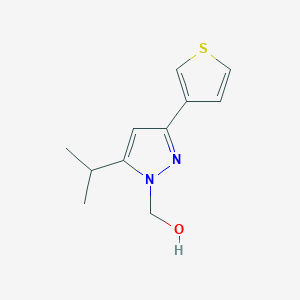

![tert-Butyl (R)-5-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13348907.png)

